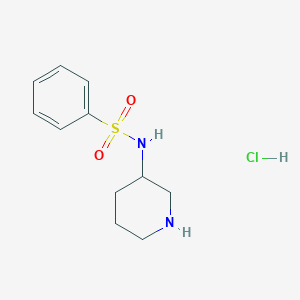![molecular formula C16H14N4O2 B2415240 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034579-39-8](/img/structure/B2415240.png)
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to an isoxazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves the coupling of a bipyridine derivative with an isoxazole precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The isoxazole ring can be introduced through cyclocondensation reactions involving electron-rich aromatic diamines and appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bipyridine and isoxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include bipyridinium salts, dihydro derivatives, and various substituted bipyridine and isoxazole compounds.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide involves its ability to coordinate with metal ions, forming stable complexes that can interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The bipyridine unit is particularly effective in binding to transition metals, which can facilitate redox reactions and other catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative known for its coordination chemistry applications.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their bioactivity and stability.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of the bipyridine and isoxazole moieties, which confer both strong coordination ability and bioactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-12-2-7-18-15(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQGJHRDHRHWOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
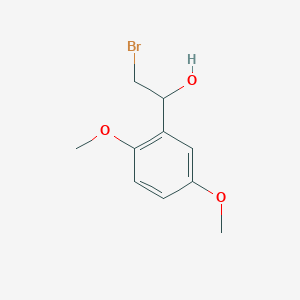
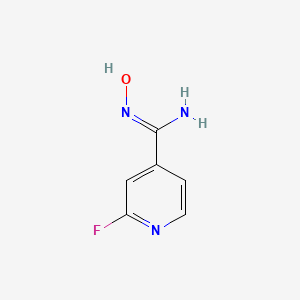

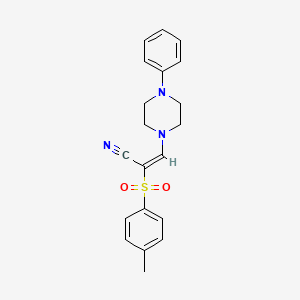
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
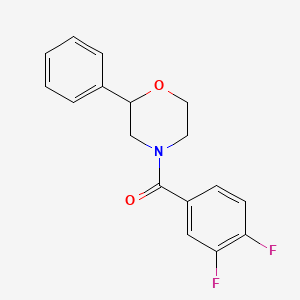
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)
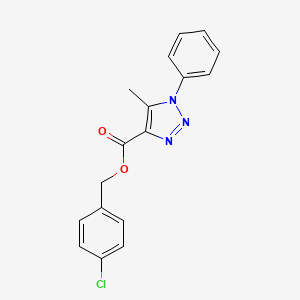
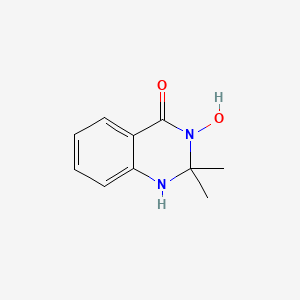
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)
